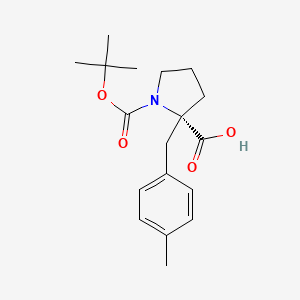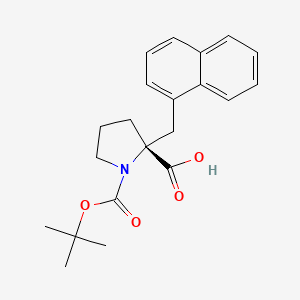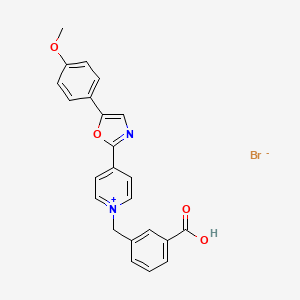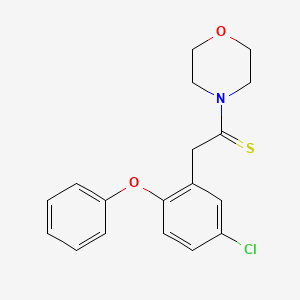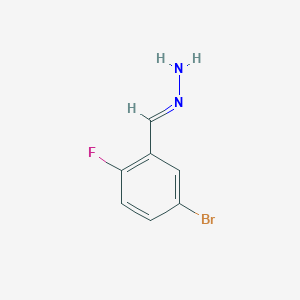
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline
Descripción general
Descripción
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the CAS Number: 22190-35-8 . It has a molecular weight of 212.09 and its IUPAC name is 6-bromo-1,2,3,4-tetrahydroquinoline .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines (THIQ) was first described by Pictet and Spengler in 1911, involving the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The InChI code for 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline is 1S/C9H10BrN/c10-8-3-4-9-7 (6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 . This provides a detailed description of the molecule’s structure.Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical And Chemical Properties Analysis
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline is a solid substance . and should be stored in a refrigerator . It is white to yellow to brown or gray in color .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline has been utilized in various chemical syntheses and reactions. Şahin et al. (2008) explored the bromination reaction of 1,2,3,4-tetrahydroquinoline, leading to the efficient synthesis of several derivatives, including 6-Bromo-1,2,3,4-tetrahydroquinoline. Their study demonstrated a one-pot synthesis approach yielding compounds like 6,8-dibromoquinoline through bromination and aromatization processes. This research highlights the compound's role in facilitating the synthesis of novel quinoline derivatives, important in various chemical and pharmaceutical applications (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).
Biological and Pharmacological Studies
In the field of biology and pharmacology, the derivatives of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline have been investigated for various purposes. For instance, Ma et al. (2007) identified new bromophenols and brominated tetrahydroisoquinolines in the red alga Rhodomela confervoides. These compounds, including derivatives of 6-Bromo-1,2,3,4-tetrahydroquinoline, have potential biological significance, given their unique structural characteristics and possible biological activities (Ma, Zhao, Wang, Li, Yang, Shi, Fan, & He, 2007).
Advanced Material and Analytical Chemistry
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline and its derivatives also find applications in advanced material science and analytical chemistry. Geddes et al. (2000) synthesized new fluorescent quinolinium dyes using derivatives of 6-bromoquinoline, demonstrating their potential in nanometre particle sizing. These dyes, characterized by their water solubility and broad pH range fluorescence, offer valuable tools for analytical and diagnostic applications in various scientific fields (Geddes, Apperson, & Birch, 2000).
Safety and Hazards
Propiedades
IUPAC Name |
6-bromo-1-methyl-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-12-6-2-3-8-7-9(11)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEKGQRGDBWFBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



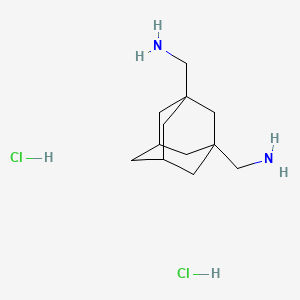
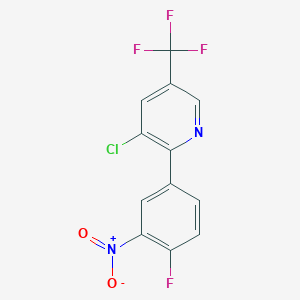

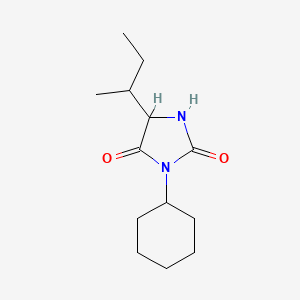

![(2E)-[(E)-(4-methylphenyl)diazenyl][(4-methylphenyl)hydrazono]acetonitrile](/img/structure/B3038031.png)
![(E)-2-Methyl-2-butenedioic acid 4-ethyl 1-[(1R,1alpha,5S)-8-methyl-6alpha-[(3-methyl-1-oxo-2-butenyl)oxy]-8-azabicyclo[3.2.1]octan-3beta-yl] ester](/img/structure/B3038032.png)
![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine](/img/structure/B3038033.png)
